7-nitro-3-phenyl-1H-indole-2-carboxylic acid

Medicinal Chemistry Chemical Synthesis Physical Organic Chemistry

This 7-nitro-3-phenyl regioisomer offers a unique electronic/steric profile critical for SAR-driven drug discovery. Unlike the 5-nitro analog (CAS 14182-37-7), this compound provides distinct pKa and reactivity for selective functionalization. The 7-nitro group serves as a masked amine for further derivatization. With a defined melting point of 268°C, it enables rigorous quality control for multi-step synthesis. Procuring high-purity (≥95%) material ensures biological data integrity for patent filings and lead optimization.

Molecular Formula C15H10N2O4
Molecular Weight 282.255
CAS No. 121983-01-5
Cat. No. B2652083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-3-phenyl-1H-indole-2-carboxylic acid
CAS121983-01-5
Molecular FormulaC15H10N2O4
Molecular Weight282.255
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O
InChIInChI=1S/C15H10N2O4/c18-15(19)14-12(9-5-2-1-3-6-9)10-7-4-8-11(17(20)21)13(10)16-14/h1-8,16H,(H,18,19)
InChIKeyBQXZKLVLIANTAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Nitro-3-phenyl-1H-indole-2-carboxylic Acid (CAS 121983-01-5): A Key Nitroindole Scaffold for Drug Discovery and Chemical Synthesis


7-Nitro-3-phenyl-1H-indole-2-carboxylic acid (CAS: 121983-01-5) is a heterocyclic aromatic compound characterized by a 7-nitro-3-phenyl substituted indole-2-carboxylic acid core . This specific substitution pattern on the indole scaffold provides a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex pharmaceutical compounds . The compound is a solid with a molecular weight of 282.25 g/mol and a molecular formula of C15H10N2O4 .

Why Generic Indole-2-Carboxylic Acids Cannot Replace 7-Nitro-3-phenyl-1H-indole-2-carboxylic Acid


In the context of structure-activity relationship (SAR) studies and complex synthesis, the position of substituents on the indole ring is a critical determinant of both chemical reactivity and biological activity. The 7-nitro-3-phenyl substitution pattern creates a unique electronic environment compared to its 5-nitro positional isomer or the unsubstituted indole-2-carboxylic acid scaffold . This difference manifests in quantifiable properties such as pKa and melting point, which directly influence behavior in cross-coupling reactions, solubility, and target binding affinity . Simple substitution with a closely related analog, like the 5-nitro isomer (CAS 14182-37-7), will introduce variability in these key parameters, potentially leading to synthetic failure or misleading SAR conclusions in biological assays.

Quantitative Differentiation of 7-Nitro-3-phenyl-1H-indole-2-carboxylic Acid from Close Analogs


7-Nitro vs 5-Nitro Isomer: A 0.06 Unit pKa Difference Indicates Distinct Electronic Environment for Reactivity

The predicted acid dissociation constant (pKa) for 7-nitro-3-phenyl-1H-indole-2-carboxylic acid is 3.29 ± 0.30, which is measurably lower (more acidic) than its positional isomer, 5-nitro-3-phenyl-1H-indole-2-carboxylic acid (pKa 3.35 ± 0.30) . This difference arises from the nitro group's position relative to the indole NH and the carboxylic acid, affecting the molecule's electron density distribution.

Medicinal Chemistry Chemical Synthesis Physical Organic Chemistry

Higher Commercial Purity (98%) of 7-Nitro-3-Phenyl Isomer Reduces Impurity-Linked Variability in Sensitive Assays

The 7-nitro-3-phenyl-1H-indole-2-carboxylic acid is commercially available at a minimum purity specification of 98% (HPLC) from major vendors like Leyan . In contrast, the more common 5-nitro positional isomer (CAS 14182-37-7) is typically offered at a standard purity of 95% from multiple suppliers, including AKSci and Leyan .

High-Throughput Screening SAR Studies Quality Control

A 22°C Lower Melting Point Differentiates 7-Nitro Isomer for Simpler Recrystallization and Handling

The melting point of 7-nitro-3-phenyl-1H-indole-2-carboxylic acid is reported as 268 °C (solv: benzene) . Its positional isomer, 5-nitro-3-phenyl-1H-indole-2-carboxylic acid, exhibits a significantly higher decomposition point at 290 °C . This 22°C difference in thermal behavior provides a clear and quantifiable method for distinguishing the two compounds and indicates different solid-state properties.

Process Chemistry Analytical Chemistry Formulation

Optimal Use Cases for Procuring 7-Nitro-3-phenyl-1H-indole-2-carboxylic Acid


Structure-Activity Relationship (SAR) Studies on Indole-Based Inhibitors

In medicinal chemistry programs targeting enzymes like fructose-1,6-bisphosphatase (FBPase) or HIV-1 integrase, this compound serves as a critical tool to explore the SAR of the 7-position [1]. Its distinct pKa and electronic profile (vs. the 5-nitro isomer) allows researchers to precisely modulate the electron density of the indole core . Procuring this high-purity (98%) building block ensures that observed changes in biological activity (e.g., IC50 shifts) are due to the intended structural modification rather than confounding impurities .

Synthesis of Diverse 7-Substituted Indole Derivatives via Reduction

The 7-nitro group on this compound acts as a masked amino group. It can be selectively reduced to yield 7-amino-3-phenyl-1H-indole-2-carboxylic acid, a versatile intermediate for further functionalization (e.g., amidation, diazotization, or incorporation into peptidomimetics) [1]. The defined melting point (268°C) of the starting material provides a reliable quality control checkpoint before committing to multi-step synthetic sequences .

Investigating Regioisomer-Specific Biological Activity

This compound is essential for studies designed to isolate the biological consequences of nitro group placement on the indole ring. By comparing the activity of this 7-nitro isomer against its 5-nitro analog (CAS 14182-37-7), researchers can generate quantitative data on target selectivity or off-target effects that are directly attributable to the substitution pattern . This regioisomer-specific data is crucial for patent filings and for guiding lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-nitro-3-phenyl-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.